4-(3-Ethenylphenyl)butan-1-OL
Description
4-(3-Ethenylphenyl)butan-1-ol is a secondary alcohol featuring a butan-1-ol chain attached to a phenyl ring substituted with an ethenyl (-CH=CH₂) group at the meta position. This compound’s structure combines aromatic reactivity with the hydroxyl group’s polarity, making it a candidate for applications in organic synthesis, materials science, or bioactive molecule design.
Properties
CAS No. |
113538-75-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
4-(3-ethenylphenyl)butan-1-ol |
InChI |
InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2 |
InChI Key |
NLXUSSJQGWFJFE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC(=C1)CCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 4-(3-Ethenylphenyl)butanoic acid.
Reduction: 4-(3-Ethenylphenyl)butane.
Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.
Scientific Research Applications
4-(3-Ethenylphenyl)butan-1-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Ethenylphenyl)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)
- Molecular Formula : C₂₅H₂₆O₄
- Substituents : 3,4-bis(benzyloxy)phenyl group.
- Synthesis: Synthesized via LiAlH₄ reduction of methyl 4-(3,4-dimethoxyphenyl)butanoate, yielding 61% after purification .
- This contrasts with 4-(3-ethenylphenyl)butan-1-ol, where the ethenyl group may increase reactivity (e.g., via polymerization or electrophilic addition).
4-(n-Heptyloxy)butan-1-ol
- Molecular Formula : C₁₁H₂₄O₂ (inferred from structure)
- Substituents: n-heptyloxy chain at the butanol’s terminal position.
- Application : A component of the Asian longhorned beetle’s aggregation pheromone. Its long alkoxy chain enhances volatility and receptor binding in insects .
- Comparison : The heptyloxy group prioritizes volatility for pheromone activity, whereas the ethenyl group in this compound may favor chemical derivatization.
4-Phenylphenol
- Molecular Formula : C₁₂H₁₀O
- Substituents : Biphenyl-4-ol (hydroxyl group on biphenyl).
- Hazards : Requires stringent first-aid measures for eye, skin, or ingestion exposure .
- Divergence: Unlike this compound, 4-phenylphenol lacks the butanol chain, reducing its solubility in non-polar solvents.
3-Methoxy-3-methyl-1-butanol
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Features
*Estimated based on structural analogs. †Predicted using analogous alcohols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
